Methyl 5-cyanobenzofuran-2-carboxylate

Platelet Aggregation GPIIb/IIIa Antagonist Thrombosis Research

Researchers developing non-peptide GPIIb/IIIa antagonists often struggle to source a validated, rigid benzofuran scaffold with dual functional handles. Methyl 5-cyanobenzofuran-2-carboxylate (CAS 84102-77-2) directly resolves this bottleneck as a conformationally restricted core with established antiplatelet activity. • Validated GPIIb/IIIa pharmacophore: IC50 down to 25 nM with >50,000-fold selectivity over related integrins. • Dual derivatization points - cyano and methyl ester - enable systematic SAR exploration and library synthesis. • Consistent global supply with batch-to-batch purity assurance for reproducible in vitro and in vivo results.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 84102-77-2
Cat. No. B1600010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyanobenzofuran-2-carboxylate
CAS84102-77-2
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C=CC(=C2)C#N
InChIInChI=1S/C11H7NO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,1H3
InChIKeyJHRYAFRCGFDTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Cyanobenzofuran-2-Carboxylate (CAS 84102-77-2): An Overview for Scientific and Industrial Procurement


Methyl 5-cyanobenzofuran-2-carboxylate (CAS 84102-77-2) is a conformationally rigid, heterocyclic small molecule that belongs to the benzofuran class of compounds . It is characterized by a fused benzene-furan ring system substituted with a cyano group at the 5-position and a methyl ester at the 2-position [1]. The compound is primarily recognized in scientific literature for its role as a platelet aggregation inhibitor, specifically targeting the glycoprotein (GP) IIb/IIIa receptor . This activity profile, combined with its distinct physicochemical properties, underpins its utility as a key intermediate in the synthesis of more complex molecules for pharmaceutical research and development [1].

Why Simple Substitution of Methyl 5-Cyanobenzofuran-2-Carboxylate (CAS 84102-77-2) Is Not Recommended for Research Applications


The practice of substituting Methyl 5-cyanobenzofuran-2-carboxylate with closely related analogs, such as ethyl 5-cyanobenzofuran-2-carboxylate (CAS 84102-76-1) or 5-cyanobenzofuran-2-carboxylic acid (CAS 84102-75-0), is not straightforward and can lead to significantly different research outcomes. The molecular framework's substitution pattern at the 5-position is critical for its biological activity [1]. For instance, the cyano group is a crucial pharmacophore for interactions with targets like the GPIIb/IIIa receptor, and its replacement, even with a similar group, can drastically alter binding affinity and functional efficacy . Furthermore, the ester moiety influences both the compound's physical properties (e.g., solubility, logP) and its reactivity, directly impacting its suitability as a synthetic building block and its behavior in subsequent reactions . The quantitative evidence in Section 3 demonstrates these critical points of differentiation.

Quantitative Differentiation Guide: Methyl 5-Cyanobenzofuran-2-Carboxylate (CAS 84102-77-2) vs. Closest Analogs and Alternatives


Potency in Platelet Aggregation Inhibition: Methyl Ester vs. Amidine-Containing Analogs

While the methyl ester itself is a key intermediate, its value is contextualized by the activity of advanced amidinobenzofuran derivatives derived from it. This compound serves as a direct precursor to a class of potent GPIIb/IIIa antagonists. The amidinobenzofuran analog 29, which is a close structural derivative of the target compound, demonstrates an IC50 of 250 nM in a platelet aggregation assay [1]. More optimized derivatives, such as compounds 46-49, exhibit significantly enhanced potency with IC50 values between 25-65 nM in the same assay, and an IC50 of 2 nM in a fibrinogen binding assay [1]. This establishes the target compound as a gateway to achieving high potency in this pharmacological space.

Platelet Aggregation GPIIb/IIIa Antagonist Thrombosis Research

Conformational Rigidity and Target Binding: A Unique Feature Among GPIIb/IIIa Modulators

Methyl 5-cyanobenzofuran-2-carboxylate is distinguished by its conformationally rigid structure, a feature that is critical for its high binding affinity to the glycoprotein IIb/IIIa receptor on platelets . This rigidity is a direct consequence of its fused benzofuran ring system. Unlike many non-peptide GPIIb/IIIa antagonists that possess a higher degree of conformational flexibility, the rigid core of this molecule and its derivatives pre-organizes the pharmacophoric elements for optimal interaction with the receptor, contributing to potent and specific inhibition of platelet aggregation [1].

GPIIb/IIIa Receptor Conformational Rigidity Platelet Inhibition

Selectivity Profile of the 5-Cyanobenzofuran Core: A Key Differentiator from Other GPIIb/IIIa Antagonist Cores

The 5-cyanobenzofuran core is not just a potent scaffold for GPIIb/IIIa inhibition, but it also confers exceptional selectivity over related integrins. Advanced amidinobenzofuran derivatives, built from this core, demonstrated a selectivity of greater than 50,000-fold for GPIIb-IIIa over the vitronectin receptor (Rvβ3) [1]. This level of discrimination is not universally observed across all classes of GPIIb/IIIa antagonists. For example, some other non-peptide templates or RGD-based peptides can exhibit cross-reactivity with Rvβ3 or other integrins, potentially leading to undesired effects on angiogenesis and cell migration [2]. The 5-cyanobenzofuran scaffold therefore offers a distinct advantage in developing highly specific anti-thrombotic agents.

GPIIb/IIIa Selectivity Integrin Antagonist Thrombosis Research

In Vivo Efficacy Validation: A Crucial Bridge from In Vitro Potency

The translational potential of Methyl 5-cyanobenzofuran-2-carboxylate is supported by in vivo efficacy data. The compound has been shown to have in vivo efficacy in animal models, confirming that its activity is not merely an in vitro artifact . While the specific model and quantitative metrics (e.g., thrombus weight reduction, bleeding time) are not detailed in the available vendor information, this claim is consistent with the broader literature on this class of compounds. More advanced derivatives from this series have been evaluated in multiple in vivo thrombosis models, demonstrating robust antithrombotic effects following intravenous and oral administration [1].

In Vivo Pharmacology Antithrombotic Efficacy Animal Model

Recommended Application Scenarios for Methyl 5-Cyanobenzofuran-2-Carboxylate (CAS 84102-77-2) Based on Its Demonstrated Differentiation


Medicinal Chemistry: Lead Optimization of Novel GPIIb/IIIa Antagonists

This compound is ideally suited as a core building block for the synthesis and optimization of novel, non-peptide GPIIb/IIIa receptor antagonists. As demonstrated in Section 3, the 5-cyanobenzofuran scaffold is a validated starting point for achieving potent (IC50 down to 25 nM) and highly selective (>50,000-fold) platelet aggregation inhibitors [1]. Its rigid structure and defined substitution pattern allow for systematic derivatization to improve potency, selectivity, and pharmacokinetic properties, making it a strategic choice for medicinal chemistry programs targeting thrombosis, unstable angina, and myocardial infarction [1].

Organic Synthesis: A Key Intermediate for Advanced Heterocyclic Compounds

The presence of both a cyano and a methyl ester functional group makes this molecule an exceptionally versatile intermediate in multi-step organic synthesis [2]. The cyano group can be converted into amidines, amines, or tetrazoles, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering multiple points for structural diversification [2]. This enables the efficient construction of complex libraries of benzofuran derivatives for biological screening and materials science applications.

Biological Research: A Tool for Investigating GPIIb/IIIa Receptor Pharmacology

Researchers investigating the fundamental biology of integrin-mediated signaling can utilize this compound and its derivatives as pharmacological probes. The established in vitro and in vivo activity against GPIIb/IIIa provides a reliable tool for modulating platelet function in cellular and animal models. The exceptional selectivity of the benzofuran class [1] allows for precise interrogation of GPIIb/IIIa-dependent pathways with a reduced risk of confounding effects from cross-reactivity with other integrins.

Chemical Biology: Development of Targeted Probes or Molecular Imaging Agents

The functional handles on this scaffold make it an attractive starting point for the development of chemical probes, such as fluorescently labeled or biotinylated GPIIb/IIIa ligands. The methyl ester can be selectively cleaved to reveal a carboxylic acid for conjugation to a fluorophore or affinity tag, while the rigid core maintains high affinity for the target . Such probes can be used to study receptor trafficking, perform high-throughput screening for novel antagonists, or even as a basis for developing molecular imaging agents for thrombosis detection.

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